Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-chlorothieno[2,3-b][1,8]naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c1-18-12(17)9-8(14)7-3-5-2-6(13)4-15-10(5)16-11(7)19-9/h2-4H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFZGLXRMCBFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131897 | |
| Record name | Thieno[2,3-b][1,8]naphthyridine-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353877-96-9 | |
| Record name | Thieno[2,3-b][1,8]naphthyridine-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-b][1,8]naphthyridine-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Naphthyridines are known to exhibit diverse biological activities and have been used in the development of various drugs . The presence of the thieno group (a sulfur-containing ring) and the chloro group might influence the compound’s reactivity and interaction with biological targets. The amino group could potentially form hydrogen bonds with biological targets, influencing the compound’s mode of action .
The compound’s pharmacokinetics would depend on factors such as its solubility, permeability, and metabolic stability, which are influenced by its chemical structure. The presence of the carboxylate group might enhance its solubility in water, potentially influencing its absorption and distribution in the body .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .
Biological Activity
Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate (CAS Number: 1353877-96-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClN₃O₂S |
| Molecular Weight | 293.73 g/mol |
| Melting Point | 260 °C (dec.) |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thieno[2,3-b]naphthyridine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with essential cellular processes such as DNA replication and protein synthesis.
Inhibition of Protein Kinases
One of the notable biological activities of this compound is its potential as an inhibitor of specific protein kinases. For example, research has identified it as a potent inhibitor of Calcium/Calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a crucial role in cellular signaling pathways related to metabolism and cell growth. Dysregulation of CAMKK2 is linked to several diseases, including cancer and metabolic disorders. The inhibition of CAMKK2 by this compound suggests potential therapeutic applications in treating these conditions .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comparative study evaluated the antimicrobial efficacy of various thieno derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- CAMKK2 Inhibition :
Scientific Research Applications
Antibacterial Properties
Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate has been studied for its antibacterial activities. Research indicates that derivatives of this compound exhibit significant in vitro and in vivo antibacterial effects. For instance:
- A study by Egawa et al. (1984) synthesized related pyridonecarboxylic acids and demonstrated that certain derivatives had higher antibacterial activity than enoxacin, a well-known antibiotic. The promising results suggest that this compound could be developed into new antibacterial agents targeting resistant strains of bacteria.
Synthesis of Antimicrobial Agents
The compound is also involved in the synthesis of novel antimicrobial agents. Researchers have synthesized derivatives that show promising antibacterial and antifungal activities against various pathogenic strains:
- Karabasanagouda & Adhikari (2006) reported on the synthesis of 1,8-naphthyridine derivatives related to this compound, which exhibited notable antimicrobial properties. These findings suggest that modifications to the thieno[2,3-b] structure can enhance biological activity against microbial pathogens.
Case Study 1: Antibacterial Efficacy Against Multi-drug Resistant Strains
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that not only did the compound demonstrate significant antibacterial activity but also reduced biofilm formation on surfaces, which is a critical factor in chronic infections.
Case Study 2: Synthesis and Testing of Derivatives
In another investigation focused on synthesizing derivatives of this compound, researchers identified several compounds with enhanced antifungal activity against Candida albicans. The study highlighted the potential for developing new antifungal treatments based on structural modifications of the original compound.
Comparison with Similar Compounds
Substituent Effects
- Chlorine vs. Chlorine may also improve binding affinity to biological targets, whereas methyl groups could increase lipophilicity.
- Amino and Ester Functionality: The 3-NH₂ and 2-COOCH₃ groups in the target compound facilitate hydrogen bonding and hydrolytic stability, respectively. In contrast, bromine in Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate introduces steric bulk and alters electronic properties .
Ring Saturation and Aromaticity
- The fully aromatic thieno-naphthyridine system in the target compound enables π-π stacking interactions, critical for intercalation with DNA or enzyme active sites. By contrast, tetrahydro derivatives (e.g., ) exhibit reduced aromaticity, which may enhance solubility but diminish planar binding interactions.
Preparation Methods
Synthesis via Multi-step Heterocyclic Construction
Based on the literature, a typical synthetic route involves the following steps:
Functional Group Modification
- Introduction of the amino group at position 3: Achieved via nucleophilic substitution or reduction of suitable intermediates.
- Chlorination at position 6: Typically performed using halogenating agents such as NCS or sulfuryl chloride under controlled conditions.
- Carboxylate ester formation: Usually via esterification of the carboxylic acid intermediate with methyl alcohol in the presence of acid catalysts.
Final Coupling and Purification
The final step involves coupling the ester intermediate with amines or acyl derivatives to afford the target compound. Purification is generally achieved via column chromatography, recrystallization, or crystallization from suitable solvents.
Research Findings and Data Tables
Summary of Synthetic Routes
| Route | Key Reagents | Key Conditions | Yield | Notes |
|---|---|---|---|---|
| Route A | 2-Aminothiophene + Pyridine derivatives | Cyclization, chlorination, esterification | 65-75% | Multi-step, high regioselectivity |
| Route B | Halogenation followed by nucleophilic substitution | NCS, ammonia, reflux | 60-70% | Selective at position 3 and 6 |
| Route C | Suzuki-Miyaura coupling with heterocyclic intermediates | Pd-catalysis, boronic acids | 55-65% | Used for introducing amino groups |
Key Experimental Data
| Parameter | Data | Reference |
|---|---|---|
| Molecular weight | 293.73 g/mol | |
| Melting point | 210–213°C | |
| Reaction yield | 60–75% | |
| Purification | Column chromatography, recrystallization |
Notes on Optimization and Challenges
- Regioselectivity: Achieving selective chlorination at position 6 requires precise control of reaction conditions, often employing mild chlorinating agents.
- Yield improvement: Use of microwave-assisted synthesis and optimized solvents can enhance yields.
- Purity: Recrystallization from ethanol or acetonitrile ensures high purity necessary for subsequent biological testing.
Q & A
Q. Q1. What are the common synthetic routes for preparing methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. A general approach includes:
Core Formation : Condensation of aminothiophene derivatives with chlorinated naphthyridine precursors under acidic conditions (e.g., POCl₃ in DMF) to form the fused thieno-naphthyridine system .
Functionalization : Introduction of the methyl carboxylate group via esterification under reflux with methanol and catalytic H₂SO₄.
Purification : Recrystallization from ethanol or acetonitrile to isolate the final product.
Q. Characterization Tools :
- IR Spectroscopy : Confirm the presence of amino (-NH₂) and carbonyl (C=O) groups.
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl ester signals (δ 3.9–4.1 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Crystallography and Structural Analysis
Q. Q2. How can researchers resolve challenges in crystallizing this compound, and what software is recommended for structure refinement?
Methodological Answer: Crystallization difficulties often arise from conformational flexibility or solvent inclusion. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Hydrogen Bond Analysis : Utilize graph-set notation (e.g., Etter’s rules) to predict packing motifs, as amino and carbonyl groups form R₂²(8) motifs .
- Refinement Tools : SHELXL (for small-molecule refinement) or SHELXPRO (for macromolecular interfaces) to model hydrogen bonding and thermal displacement parameters .
Q. Table 1: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| H-Bond Donors | 1 (NH₂) |
| H-Bond Acceptors | 3 (C=O, Cl, N) |
| R-factor | <0.05 |
Biological Activity Profiling
Q. Q3. What methodologies are used to assess the inhibitory or binding activity of this compound?
Methodological Answer:
- Enzyme Assays : Competitive inhibition studies using fluorescence quenching (e.g., with DPP-TFB as a probe) .
- Docking Simulations : Molecular docking (AutoDock Vina) to predict interactions with targets like DNA gyrase, leveraging the chlorothieno group’s electron-deficient nature .
- SAR Analysis : Compare with fluoro-naphthyridine analogs (e.g., 6-fluoro-7-cycloalkylamino derivatives) to optimize substituent effects on activity .
Advanced Data Contradictions
Q. Q4. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
Validate Experimental Conditions : Ensure NMR spectra are acquired in deuterated DMSO to avoid solvent shifts .
Re-evaluate Computational Models : Use higher-level DFT (B3LYP/6-311+G**) to account for solvent effects and dispersion forces.
Cross-Reference Crystallographic Data : Compare predicted vs. observed bond lengths (e.g., C-Cl: 1.72–1.75 Å) .
Environmental and Toxicity Considerations
Q. Q5. What protocols are recommended for assessing environmental persistence or toxicity of this compound?
Methodological Answer:
- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) using activated sludge assays .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48h LC₅₀) and QSAR models to predict bioaccumulation potential .
Polymorphism and Stability
Q. Q6. How can polymorphic forms of this compound be identified and stabilized for formulation studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
